Cas no 52003-32-4 (ethyl 3,6-dihydropyridine-1(2H)-carboxylate)

ethyl 3,6-dihydropyridine-1(2H)-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 3,6-dihydropyridine-1(2H)-carboxylate
- Ethyl 5,6-dihydropyridine-1(2H)-carboxylate
- Ethyl5,6-dihydropyridine-1(2H)-carboxylate
- DTXSID80966337
- NSC-30497
- ethyl 3,6-dihydro-2H-pyridine-1-carboxylate
- 1-ethoxycarbonyl-1,2,3,6-tetrahydropyridine
- 3,6-dihydro-2h-pyridine-1-carboxylic acid ethyl ester
- E10084
- NSC30497
- SCHEMBL7394679
- AKOS006277792
- 52003-32-4
-
- インチ: InChI=1S/C8H13NO2/c1-2-11-8(10)9-6-4-3-5-7-9/h3-4H,2,5-7H2,1H3
- InChIKey: NXKRWPABPQRKFS-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)N1CCC=CC1
計算された属性
- せいみつぶんしりょう: 155.09469
- どういたいしつりょう: 155.095
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- 密度みつど: 1.07
- ふってん: 217.5°C at 760 mmHg
- フラッシュポイント: 85.3°C
- 屈折率: 1.488
- PSA: 29.54
- LogP: 1.34270
ethyl 3,6-dihydropyridine-1(2H)-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM521552-1g |
Ethyl 5,6-dihydropyridine-1(2H)-carboxylate |
52003-32-4 | 97% | 1g |
$265 | 2022-06-11 | |
Crysdot LLC | CD11111683-5g |
Ethyl 5,6-dihydropyridine-1(2H)-carboxylate |
52003-32-4 | 97% | 5g |
$805 | 2024-07-19 |
ethyl 3,6-dihydropyridine-1(2H)-carboxylate 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
ethyl 3,6-dihydropyridine-1(2H)-carboxylateに関する追加情報
Recent Advances in the Application of Ethyl 3,6-dihydropyridine-1(2H)-carboxylate (CAS: 52003-32-4) in Chemical Biology and Pharmaceutical Research
Ethyl 3,6-dihydropyridine-1(2H)-carboxylate (CAS: 52003-32-4) is a versatile intermediate in organic synthesis and pharmaceutical development. Recent studies have highlighted its potential as a key building block for the construction of complex heterocyclic compounds, particularly in the context of drug discovery and medicinal chemistry. This research brief synthesizes the latest findings on the synthesis, reactivity, and biological applications of this compound, with a focus on its role in the development of novel therapeutic agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of ethyl 3,6-dihydropyridine-1(2H)-carboxylate as a precursor for the synthesis of potent kinase inhibitors. The researchers developed a novel one-pot cascade reaction utilizing this compound to generate pyridine-based scaffolds with high selectivity for specific kinase targets. The resulting compounds showed promising activity against several cancer cell lines, with IC50 values in the nanomolar range. This work underscores the compound's importance in the development of targeted cancer therapies.
In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters reported the use of ethyl 3,6-dihydropyridine-1(2H)-carboxylate in the synthesis of novel quinolone derivatives. The modified compounds exhibited enhanced antibacterial activity against drug-resistant strains of Staphylococcus aureus, with improved pharmacokinetic properties compared to existing quinolone antibiotics. The study provides valuable insights into structure-activity relationships that could guide future antibiotic development.
From a synthetic chemistry perspective, advances in catalytic asymmetric hydrogenation have enabled more efficient access to enantiomerically pure derivatives of ethyl 3,6-dihydropyridine-1(2H)-carboxylate. A 2024 Nature Catalysis paper described a chiral iridium-based catalyst system that achieves >99% ee for the hydrogenation of this compound, opening new possibilities for the synthesis of stereochemically complex pharmaceuticals. This methodological breakthrough addresses a long-standing challenge in the preparation of chiral dihydropyridine derivatives.
The compound has also found applications in materials science, particularly in the development of photoactive materials. Researchers have recently demonstrated that derivatives of ethyl 3,6-dihydropyridine-1(2H)-carboxylate can serve as efficient photosensitizers for organic photovoltaics, with power conversion efficiencies approaching those of traditional ruthenium-based systems. These findings suggest potential cross-disciplinary applications beyond pharmaceutical chemistry.
Looking forward, the unique structural features of ethyl 3,6-dihydropyridine-1(2H)-carboxylate continue to inspire innovative research across multiple domains of chemical biology. Its versatility as a synthetic building block, combined with emerging insights into its biological activity profile, positions this compound as a valuable tool for drug discovery and development. Future research directions may include exploration of its potential in targeted drug delivery systems and as a scaffold for the development of covalent inhibitors.
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